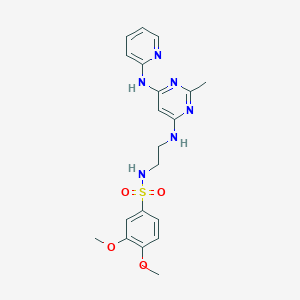

3,4-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4S/c1-14-24-19(13-20(25-14)26-18-6-4-5-9-21-18)22-10-11-23-31(27,28)15-7-8-16(29-2)17(12-15)30-3/h4-9,12-13,23H,10-11H2,1-3H3,(H2,21,22,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXVYZNNAOUSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,4-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃N₅O₃S

- Molecular Weight : 393.46 g/mol

This compound features a benzenesulfonamide core with methoxy and pyrimidine substituents, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit anticancer properties. A study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling pathways involved in cell survival and death . The specific mechanisms often involve the inhibition of key enzymes or receptors associated with tumor growth.

Cardiovascular Effects

Another significant aspect of the biological activity of sulfonamides is their effect on cardiovascular parameters. A study demonstrated that certain benzenesulfonamide derivatives could influence perfusion pressure and coronary resistance in isolated rat heart models. The results suggested that these compounds could interact with calcium channels, leading to decreased perfusion pressure and altered coronary resistance . This interaction is crucial for understanding how these compounds might be used in managing cardiovascular diseases.

Study 1: Anticancer Activity

A recent study assessed the anticancer effects of various sulfonamide derivatives, including those structurally related to our compound. The results indicated a significant reduction in cell viability in cancer cell lines treated with these compounds. The study utilized both in vitro assays and in vivo models to confirm the efficacy of these sulfonamide derivatives against different types of cancer .

Study 2: Cardiovascular Impact

In an experimental setup involving isolated rat hearts, researchers evaluated the impact of several benzenesulfonamide derivatives on perfusion pressure. The findings revealed that the tested compounds significantly reduced perfusion pressure compared to controls, suggesting a potential therapeutic role in managing hypertension or other cardiovascular conditions .

Table: Summary of Biological Activities

| Activity Type | Compound Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Cardiovascular | Decreases perfusion pressure | |

| Antimicrobial | Inhibits bacterial growth | General knowledge |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that similar compounds exhibit favorable pharmacokinetic profiles, with good oral bioavailability and moderate half-lives. However, detailed studies are required to establish specific parameters for this compound.

Potential Toxicity

As with many pharmaceutical agents, toxicity studies are crucial. Preliminary data indicate that some sulfonamide derivatives can cause adverse effects; thus, thorough toxicological assessments must be conducted to ensure safety for potential clinical use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous derivatives are outlined below.

Structural Comparison

Target Selectivity and Potency

- Target Compound: The pyridin-2-ylamino group may enhance selectivity for tyrosine kinases (e.g., JAK2 or EGFR) due to its ability to form hydrogen bonds with kinase hinge regions.

- Compound : The fluorophenyl and chromen-2-yl groups suggest targeting of serine/threonine kinases (e.g., CDK or Aurora kinases). Fluorine substitutions increase membrane permeability but may reduce solubility, as seen in its higher molecular weight and lower yield (28%) .

Pharmacokinetic Properties

- Solubility : The target compound’s dimethoxy groups enhance solubility compared to the fluorinated compound, which relies on lipophilic fluorine atoms.

- Metabolic Stability: The pyridin-2-ylamino group in the target compound may undergo oxidative metabolism, whereas the compound’s methylsulfonamide and fluorinated aromatic rings could slow hepatic clearance.

Hypothetical Advantages

- The target compound’s lower molecular weight (~445 vs. 589.1 g/mol) suggests better bioavailability.

- Dimethoxy substituents may reduce cytotoxicity risks associated with highly fluorinated analogs.

Research Findings and Limitations

- Experimental Data Gap: No direct biological data (e.g., IC₅₀ values, kinase panel screens) are available for the target compound, necessitating caution in claims about efficacy or specificity.

- Relevance : The referenced patent compound demonstrates the role of sulfonamide modifications in kinase inhibition but differs significantly in core structure and substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.